molecular formula C28H24ClNO4S B11472684 7-{3-[(2-chlorobenzyl)oxy]phenyl}-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-{3-[(2-chlorobenzyl)oxy]phenyl}-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11472684
M. Wt: 506.0 g/mol
InChI Key: CTQCCBSBMBNYKZ-UHFFFAOYSA-N
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Description

The compound 7-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-3-(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic molecule featuring a thienopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-3-(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific boron reagents tailored for the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

7-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-3-(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE: can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

7-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-3-(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE: has several scientific research applications:

Mechanism of Action

The mechanism by which 7-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-3-(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Properties

Molecular Formula

C28H24ClNO4S

Molecular Weight

506.0 g/mol

IUPAC Name

7-[3-[(2-chlorophenyl)methoxy]phenyl]-3-(3,4-dimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C28H24ClNO4S/c1-32-24-11-10-18(13-25(24)33-2)22-16-35-28-21(14-26(31)30-27(22)28)17-7-5-8-20(12-17)34-15-19-6-3-4-9-23(19)29/h3-13,16,21H,14-15H2,1-2H3,(H,30,31)

InChI Key

CTQCCBSBMBNYKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC3=C2NC(=O)CC3C4=CC(=CC=C4)OCC5=CC=CC=C5Cl)OC

Origin of Product

United States

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